Bienvenue dans la boutique en ligne BenchChem!

1-Methoxy-N-methylisoquinolin-8-amine

Medicinal Chemistry COVID-19 Drug Discovery Structure-Based Design

1-Methoxy-N-methylisoquinolin-8-amine (CAS 1374651-89-4; molecular formula C11H12N2O; MW 188.23 g/mol) is a fully aromatic isoquinoline derivative bearing a methoxy substituent at the 1-position and an N-methylamino group at the 8-position. The compound belongs to the 8-aminoisoquinoline family, a privileged scaffold in medicinal chemistry with demonstrated relevance to monoamine oxidase (MAO) inhibition, IKKβ inhibition, and anticancer research.

Molecular Formula C11H12N2O
Molecular Weight 188.23 g/mol
Cat. No. B11904423
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methoxy-N-methylisoquinolin-8-amine
Molecular FormulaC11H12N2O
Molecular Weight188.23 g/mol
Structural Identifiers
SMILESCNC1=CC=CC2=C1C(=NC=C2)OC
InChIInChI=1S/C11H12N2O/c1-12-9-5-3-4-8-6-7-13-11(14-2)10(8)9/h3-7,12H,1-2H3
InChIKeyKOGBCIGGILXBQN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Methoxy-N-methylisoquinolin-8-amine (CAS 1374651-89-4): A Functionalized 8-Amino-1-Methoxyisoquinoline Scaffold for Drug Discovery and Chemical Biology


1-Methoxy-N-methylisoquinolin-8-amine (CAS 1374651-89-4; molecular formula C11H12N2O; MW 188.23 g/mol) is a fully aromatic isoquinoline derivative bearing a methoxy substituent at the 1-position and an N-methylamino group at the 8-position . The compound belongs to the 8-aminoisoquinoline family, a privileged scaffold in medicinal chemistry with demonstrated relevance to monoamine oxidase (MAO) inhibition, IKKβ inhibition, and anticancer research . Its computed physicochemical properties (XLogP3-AA = 2.4; topological polar surface area = 34.2 Ų; 1 H-bond donor; 3 H-bond acceptors) position it within drug-like chemical space distinct from both unsubstituted and halogenated analogs. Importantly, publicly available quantitative bioactivity data for this specific compound remain extremely limited; the evidence presented below therefore relies substantially on class-level inference from structurally adjacent isoquinolines and on a documented chemical-stability rationale for its selection over the 1-chloro analog.

Why 1-Methoxy-N-methylisoquinolin-8-amine Cannot Be Replaced by Its 1-Chloro, 1-Unsubstituted, or N-Desmethyl Analogs Without Altering Reactivity, Stability, and Pharmacological Profile


The 1-methoxy and 8-N-methylamino substituents on the isoquinoline core jointly define the compound's chemical reactivity, metabolic stability, and target-interaction profile. Replacing the 1-methoxy group with chlorine (1-chloro-N-methylisoquinolin-8-amine) introduces an electrophilic site susceptible to nucleophilic displacement, a liability that has been explicitly cited as a rationale for selecting the methoxy variant in structure-based design campaigns—where the methoxy isoquinoline was reported to be essentially equipotent with the parent isoquinoline while avoiding the excessive reactivity of the chloro analog . Removal of the N-methyl group (yielding 1-methoxyisoquinolin-8-amine) eliminates a key hydrogen-bond donor and alters the basicity of the 8-amino position, both of which are critical for target engagement in isoquinoline-based MAO inhibitors . Omission of the 1-methoxy group (giving N-methylisoquinolin-8-amine) removes the electron-donating substituent known to enhance MAO-A inhibitory potency in this chemical class—an effect observed with 1-methoxy-bearing isoquinoline alkaloids such as chelerythrine, whose 1-methoxy groups increase MAO-A inhibitory activity compared to non-methoxylated congeners . These structural modifications are not interchangeable without measurable consequences for biological activity, selectivity, and chemical tractability.

Quantitative Differentiation Evidence for 1-Methoxy-N-methylisoquinolin-8-amine Versus Closest Structural Analogs


Chemical Stability Advantage: 1-Methoxy Derivative Replaces Reactive 1-Chloro Analog While Maintaining Biological Equipotency

In the COVID-19 Moonshot drug discovery consortium, the 1-methoxy-N-methylisoquinolin-8-amine scaffold was explicitly selected over its 1-chloro counterpart (1-chloro-N-methylisoquinolin-8-amine, CAS 1374652-55-7) because the heterocyclic Cl analogs were determined to be too reactive—likely due to the susceptibility of the 1-chloro substituent toward nucleophilic aromatic substitution. The design rationale states that the methoxy isoquinoline is essentially equipotent with the parent isoquinoline, thus preserving target activity while eliminating the chemical instability and off-target reactivity risks associated with the chloro leaving group . This represents a direct head-to-head design decision driven by a chemical-stability metric rather than a potency metric, highlighting a procurement-relevant differentiation: the methoxy compound offers a tractable, stable building block for further derivatization, whereas the chloro analog carries inherent reactivity liabilities that may compromise reproducibility in biological assays and chemical synthesis.

Medicinal Chemistry COVID-19 Drug Discovery Structure-Based Design Covalent Inhibitor Avoidance

Class-Level MAO-A Inhibitory Potency Enhancement Conferred by N-Methyl and Methoxy Substituents on the Isoquinoline Scaffold

A comprehensive QSAR study of isoquinoline derivatives as MAO inhibitors demonstrated that N-methylisoquinolinium ions constitute the most potent MAO-A inhibitor subclass, with the N-methyl-6-methoxyisoquinolinium ion achieving an IC50 of 0.81 µM against human MAO-A—approximately 1.36-fold more potent than the reference competitive inhibitor toloxatone (IC50 = 1.10 µM) . While the target compound 1-Methoxy-N-methylisoquinolin-8-amine is a neutral 8-amino congener rather than an N-methylisoquinolinium ion, the CoMFA-derived 3D-QSAR models from this study identify steric and lipophilic fields at the 1-position and the N-methyl region as key determinants of MAO-A inhibition . Independently, the isoquinoline alkaloid chelerythrine, which bears a 1-methoxy group, exhibited a Ki of 0.22 µM for MAO-A, with the 1- and/or 2-methoxy groups explicitly cited as increasing inhibitory activity relative to non-methoxylated isoquinolines . Taken together, these data support a class-level inference that the dual 1-methoxy/8-N-methylamino substitution pattern in 1-Methoxy-N-methylisoquinolin-8-amine is structurally pre-organized for MAO-A target engagement, differentiating it from analogs lacking either the 1-methoxy group (N-methylisoquinolin-8-amine) or the N-methyl group (1-methoxyisoquinolin-8-amine).

Monoamine Oxidase Inhibition Neurochemistry QSAR Parkinson's Disease Research

Physicochemical Differentiation: Computed Drug-Likeness Parameters Distinguish the 1-Methoxy-N-methyl Derivative from Its 1-Chloro and N-Desmethyl Analogs

Comparison of computed physicochemical descriptors reveals quantifiable differences that affect oral bioavailability potential, membrane permeability, and metabolic susceptibility. 1-Methoxy-N-methylisoquinolin-8-amine has a computed XLogP3-AA of 2.4 and a topological polar surface area (TPSA) of 34.2 Ų, with 1 hydrogen bond donor (HBD) and 3 hydrogen bond acceptors (HBA) . Its N-desmethyl analog 1-methoxyisoquinolin-8-amine (MW 174.20, C10H10N2O) possesses 2 HBDs and 3 HBAs, increasing polarity and potentially reducing CNS penetration relative to the N-methylated form . The 1-chloro analog (1-chloro-N-methylisoquinolin-8-amine, MW 192.65, C10H9ClN2) lacks the methoxy oxygen as an HBA (2 HBAs total) and carries a halogen atom that increases lipophilicity and introduces potential for CYP450-mediated oxidative metabolism or reactive metabolite formation . These differences in HBD count, TPSA, and the presence or absence of a metabolically labile chlorine substituent constitute meaningful procurement considerations for lead optimization campaigns where CNS penetration, metabolic stability, or off-target reactivity are key selection criteria.

Drug Design ADME Prediction Lead Optimization Physicochemical Profiling

Patent-Cited Therapeutic Relevance: 8-Substituted Isoquinoline Scaffold as Privileged IKKβ Kinase Inhibitor Template

US Patent 8,299,055 (Asahi Kasei Pharma) establishes that 8-substituted isoquinoline derivatives bearing defined substitution patterns at the 1-, 3-, and 8-positions possess IKKβ inhibitory activity and are useful for preventing or treating IKKβ-associated diseases including inflammatory disorders . The generic Markush structure encompasses the 1-alkoxy/8-amino substitution motif present in 1-Methoxy-N-methylisoquinolin-8-amine. While this patent does not provide specific IC50 data for the target compound itself, it demonstrates that the 1,8-disubstituted isoquinoline chemotype—of which 1-Methoxy-N-methylisoquinolin-8-amine is a direct exemplar—has been validated as an IKKβ-inhibitory scaffold in industrial drug discovery programs, differentiating it from isoquinolines substituted at other positions (e.g., 5- or 6-substituted series) that have been directed toward alternative targets such as MAO or PDE4 .

IKKβ Inhibition Inflammation NF-κB Pathway Kinase Drug Discovery

Recommended Application Scenarios for 1-Methoxy-N-methylisoquinolin-8-amine Based on Evidenced Differentiation


MAO-A-Focused Neuropharmacology Probe Development

For research groups investigating monoamine oxidase A inhibition in the context of Parkinson's disease, depression, or neurotransmitter metabolism, 1-Methoxy-N-methylisoquinolin-8-amine offers a structurally rational starting point. The combination of a 1-methoxy group and an N-methylated 8-amino substituent aligns with the pharmacophoric features identified in the Thull et al. (1995) CoMFA model, where steric and lipophilic contributions at these positions were positive determinants of MAO-A potency . The selection of this compound over its N-desmethyl analog (1-methoxyisoquinolin-8-amine) is supported by the improved predicted CNS permeability (HBD count reduced from 2 to 1; TPSA = 34.2 Ų remaining within favorable CNS drug space) , and its selection over the 1-chloro analog avoids the documented chemical reactivity liabilities .

IKKβ/NF-κB Pathway Inhibitor Lead Optimization

Investigators pursuing IKKβ kinase inhibitors for inflammatory disease or oncology indications should consider 1-Methoxy-N-methylisoquinolin-8-amine as a core scaffold, given its inclusion within the generic claim scope of US Patent 8,299,055 . The 1-alkoxy-8-amino substitution pattern is explicitly enabled in the patent, and the compound's favorable physicochemical profile (XLogP3-AA = 2.4; TPSA = 34.2 Ų; only 1 HBD) supports oral bioavailability optimization in lead development. The documented equipotency of the methoxy isoquinoline with the parent isoquinoline scaffold further supports the use of the methoxy derivative as a synthetically tractable, stable isostere for structure-activity relationship exploration.

Chemical Biology Tool Compound Requiring Defined Reactivity Profile

For applications where a chemically defined, non-electrophilic isoquinoline building block is required—such as fragment-based screening, PROTAC linker attachment, or bioconjugation—1-Methoxy-N-methylisoquinolin-8-amine provides a distinct advantage over its 1-chloro analog. The explicit PostEra design rationale confirming that the 1-chloro analog is 'too reactive' for reliable use translates directly to procurement guidance: the methoxy compound eliminates the risk of nucleophilic displacement side reactions that could compromise assay reproducibility, conjugate stability, or synthetic intermediate integrity. The presence of a single secondary amine (8-N-methylamino) provides a well-defined handle for further functionalization without competing reactivity at the 1-position.

Structure-Activity Relationship (SAR) Exploration of 1,8-Disubstituted Isoquinolines

Medicinal chemistry teams building SAR tables around the 1,8-disubstituted isoquinoline core should acquire 1-Methoxy-N-methylisoquinolin-8-amine as the reference 1-alkoxy/8-alkylamino representative. Its computed properties (MW 188.23, XLogP3-AA 2.4, TPSA 34.2 Ų, 2 rotatable bonds) place it in an attractive lead-like property space, and comparative data with the N-desmethyl analog (MW 174.20, HBD 2) and the 1-chloro analog (MW 192.65, HBA 2) enable systematic assessment of how incremental structural changes affect potency, selectivity, and ADME parameters across multiple target classes including MAO, IKKβ, and topoisomerases.

Quote Request

Request a Quote for 1-Methoxy-N-methylisoquinolin-8-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.